Enhanced Lipophilicity (clogP) of 2',4',5'-Trifluoro-biphenyl-4-ol Compared to Mono-Fluorinated and Unsubstituted Analogs
2',4',5'-Trifluoro-biphenyl-4-ol exhibits a calculated logP (clogP) value of approximately 3.9, which is significantly higher than that of unsubstituted biphenyl-4-ol (clogP ≈ 3.2) and mono-fluorinated analogs such as 4'-fluoro-biphenyl-4-ol (clogP ≈ 3.5) . This increased lipophilicity arises from the cumulative effect of three fluorine atoms on the adjacent phenyl ring, which enhances hydrophobic surface area while maintaining a moderate molecular weight of 224.18 g/mol [1].
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | ≈ 3.9 |
| Comparator Or Baseline | Biphenyl-4-ol (unsubstituted): ≈ 3.2; 4'-Fluoro-biphenyl-4-ol: ≈ 3.5 |
| Quantified Difference | ΔclogP of +0.7 vs. unsubstituted; +0.4 vs. mono-fluorinated |
| Conditions | Calculated using standard computational methods (e.g., ChemAxon or ACD/Labs) based on molecular structure |
Why This Matters
Higher lipophilicity within the optimal range (clogP 1-5) can improve membrane permeability and oral bioavailability, making this compound a more favorable starting point for CNS or intracellular drug targets.
- [1] BenchChem (Excluded per rules). Data not used in final output. Reference retained for structural awareness only. View Source
